Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a thiazole ring, a chromeno-pyrrol moiety, and a benzoate ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The chromeno-pyrrol moiety is then synthesized through a series of condensation and cyclization reactions. Finally, the benzoate ester group is introduced via esterification reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups .
Scientific Research Applications
Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring and chromeno-pyrrol moiety are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of structural features, including the thiazole ring, chromeno-pyrrol moiety, and benzoate ester group
Properties
Molecular Formula |
C22H14N2O5S |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C22H14N2O5S/c1-28-21(27)13-8-6-12(7-9-13)17-16-18(25)14-4-2-3-5-15(14)29-19(16)20(26)24(17)22-23-10-11-30-22/h2-11,17H,1H3 |
InChI Key |
VMTSFVXJYWBFND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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